methyl 5-oxo-1-propylpyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxo-1-propylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHMFIRGUWGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
- Starting material: Dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate.
- Nucleophile: Primary amine (e.g., propylamine for 1-propyl substitution).
- Solvent: Methanol, polar protic solvent.
- Conditions: Room temperature (~25°C).
- Mechanism:
- Michael addition of the amine to the activated alkene.
- Spontaneous intramolecular 5-exo-trig cyclization to form the γ-lactam ring.
- Yield: Generally good, 75–85% for various alkyl substituents including n-propyl.
Table 1: Yields of Methyl 1-Alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates
| Entry | R (Alkyl group) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2a | n-Propyl | 12 | 78 |
| 2b | p-Methoxybenzyl | 12 | 79 |
| 2c | Phenyl(ethyl) | 8 | 77 |
| 2d | Isopropyl | 16 | 85 |
| 2e | n-Butyl | 20 | 85 |
| 2f | Benzyl | 16 | 77 |
| 2g | p-Chlorobenzyl | 24 | 75 |
Note: The propyl substituent corresponds to entry 2a with a 78% yield.
Post-Cyclization Functionalization
After the formation of the γ-lactam intermediate, further transformations can be performed:
- Wittig-Horner Reaction: Treatment of the cyclic phosphonate intermediate with aqueous formaldehyde and potassium carbonate leads to α-methylene-γ-lactams or Δ4-pyrrolinones, depending on conditions.
- Hydrolysis: Hydrolysis of the methyl ester group can be performed to yield the corresponding carboxylic acid derivatives if needed.
These steps are part of the synthetic flexibility of the intermediate compounds and can lead to diverse derivatives for biological evaluation.
Detailed Experimental Conditions and Findings
Michael Addition and Cyclization:
- Conducted at 25°C in methanol.
- Reaction times vary from 8 to 24 hours depending on the amine.
- Isolated yields after chromatographic purification range from 75% to 85%.
-
- Performed in THF with aqueous formaldehyde (30%) and aqueous potassium carbonate (6-10 M).
- Leads to mixtures of stereoisomers (Z and E) of α-alkylidene-γ-lactams.
- Yields of the α-methylene-γ-lactams range from 44% to 57% depending on the substituent.
-
- Mixtures of diastereomers can be separated by chromatography.
- The reaction is stereoselective with a prevalence of the (E)-isomer in some cases.
Summary Table of Key Synthetic Steps
Additional Notes
- The preparation methods are versatile and can accommodate various N-alkyl substituents, including propyl, which is the focus here.
- The Michael addition/cyclization strategy provides a direct and efficient route to the target compound with good yields and stereochemical control.
- The methodology is supported by rigorous characterization including NMR, HPLC, and chromatographic purification techniques.
- The synthetic intermediates and products have potential applications in medicinal chemistry due to the biological relevance of γ-lactam scaffolds.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 5-oxo-1-propylpyrrolidine-3-carboxylate typically involves the reaction of 1-propylpyrrolidine-3-carboxylic acid with methanol, often in the presence of dehydrating agents like thionyl chloride or phosphorus trichloride. This reaction is generally conducted under reflux conditions to yield the desired ester product.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Converts the ketone group to an alcohol.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block for developing new compounds with specific properties.
Biology
Research indicates that this compound exhibits potential biological activities. Studies have shown that similar pyrrolidine derivatives possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of pyrrolidine have been investigated for their interactions with biomolecules, which could lead to novel therapeutic agents .
Medicine
This compound has been explored for its therapeutic properties. Notably, research has focused on its anticancer activities, particularly against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the growth of A549 human pulmonary cancer cells . Additionally, studies highlight its potential against Gram-positive pathogens and drug-resistant fungi .
Case Study 1: Anticancer Activity
In a study investigating the anticancer activity of pyrrolidine derivatives, this compound was tested against A549 cells. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a candidate for cancer treatment .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant bacterial strains. The results demonstrated that certain modifications enhanced its activity against resistant strains, highlighting its importance in developing new antimicrobial agents .
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth of cancer cells (e.g., A549) |
| Antimicrobial | Effective against Gram-positive pathogens |
| Anti-inflammatory | Potential for reducing inflammation |
| Antiviral | Activity against viral infections |
Mechanism of Action
The mechanism of action of methyl 5-oxo-1-propylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Chain Length and Branching Effects
Key Comparisons :
- Branched chains (e.g., sec-butyl) may introduce steric hindrance, affecting reactivity or crystal packing .
Ester vs. Carboxylic Acid Functional Groups
Key Comparisons :
- Ester vs. Acid : The methyl ester group reduces polarity compared to the carboxylic acid, lowering water solubility but improving permeability in lipid membranes. The carboxylic acid derivative (CAS 42346-68-9) exhibits stronger hydrogen bonding, likely leading to higher melting points and crystalline stability .
Physicochemical Properties and Analytical Data
Gas Chromatography (GC) Profiling
While direct GC data for the target compound are unavailable, demonstrates the utility of GC for analyzing methyl esters of structurally complex terpenoids (e.g., sandaracopimaric acid methyl ester). Such methods could be applied to separate and identify this compound based on retention times influenced by its molecular weight and polarity .
Hydrogen Bonding and Crystal Packing
- The ketone and ester groups in the target compound can act as hydrogen-bond acceptors, influencing crystal packing. Similar pyrrolidine derivatives exhibit varied hydrogen-bonding networks, which are critical for predicting solubility and stability .
Biological Activity
Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with an oxo group and a carboxylate moiety. Its structural configuration contributes to its unique biological properties, distinguishing it from other similar compounds.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound acts as a ligand, binding to specific enzymes or receptors, which modulates their activity. This interaction can alter cellular processes such as signal transduction and gene expression.
- Biochemical Pathways : It has been shown to affect various biochemical pathways, including those involved in apoptosis and cellular proliferation. For instance, studies indicate that derivatives of this compound can induce cytotoxic effects in cancer cells while exhibiting lower toxicity towards normal cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Viability Reduction : The compound has been tested against A549 human lung adenocarcinoma cells, where it displayed a dose-dependent reduction in cell viability. Compounds structurally related to this compound have shown IC50 values indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Variations in the side chains of the compound influence its potency. For example, compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Activity Against Multidrug-resistant Strains : Studies indicate that derivatives of this compound exhibit promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens .
- Mechanism of Action : The antimicrobial efficacy is believed to stem from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Studies : A study involving various derivatives demonstrated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity against A549 cells. The most potent compounds reduced cell viability significantly compared to controls .
- Antimicrobial Screening : In another investigation, derivatives were screened against multiple resistant strains, revealing effective inhibition at low concentrations. The study emphasized the potential for these compounds in developing new antimicrobial therapies targeting resistant bacteria .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl 5-oxo-1-propylpyrrolidine-3-carboxylate?
- Methodological Answer : The compound can be synthesized via diastereoselective routes involving nucleophilic substitution or cyclization reactions. For example, a recent study utilized a two-step process:
Cyclization : Reacting γ-keto esters with propylamine derivatives under reflux in anhydrous toluene.
Esterification : Treating the intermediate with methanol and catalytic sulfuric acid to yield the methyl ester .
- Key Parameters : Temperature (80–100°C), solvent choice (toluene for non-polar conditions), and stoichiometric control of propylamine are critical for optimizing yield (reported up to 72%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the pyrrolidine ring structure, ester group ( ppm for OCH), and propyl chain connectivity ( ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing between isomers via fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction with SHELXL refinement is recommended .
Q. What are the critical structural features influencing the compound’s reactivity?
- Methodological Answer :
- Hydrogen Bonding : The 5-oxo group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility. Graph set analysis (e.g., motifs) can map these interactions .
- Ring Puckering : The pyrrolidine ring adopts a twisted conformation, quantified using Cremer-Pople puckering coordinates ( Å, ), which affect steric interactions in reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for introducing substituents at the 3-carboxylate position .
- Case Study : A 2023 study achieved 89% diastereoselectivity by simulating steric effects of aryl groups at the 3-position prior to experimental validation .
Q. How can contradictions in crystallographic data be resolved during structure refinement?
- Methodological Answer :
- Validation Tools : Use PLATON (implemented in SHELX) to check for missed symmetry, twinning, or disorder. For example, a 2023 structure required TWIN/BASF corrections due to pseudo-merohedral twinning .
- Data Reconciliation : Cross-validate with spectroscopic data. If NMR shows a single conformer but crystallography reveals disorder, consider temperature-dependent NMR to probe dynamic effects .
Q. What strategies enhance diastereoselectivity in the synthesis of pyrrolidine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states by stabilizing partial charges in the keto-ester intermediate .
- Catalysis : Asymmetric organocatalysts (e.g., proline derivatives) can achieve enantiomeric excess (ee) >90% in model systems .
Q. How can hydrogen-bonding networks be engineered to modify supramolecular assembly?
- Methodological Answer :
- Co-crystallization : Co-formers like carboxylic acids (e.g., fumaric acid) introduce additional H-bond donors/acceptors, altering crystal morphology.
- Graph Set Analysis : Use Etter’s rules to predict motifs (e.g., chains) and design co-crystals with tailored solubility .
Q. What experimental design principles improve reaction optimization for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading) and identify interactions. For example, a central composite design reduced side-product formation by 40% in a 2024 study .
- In-line Analytics : Use HPLC-MS to monitor reaction progress in real time, enabling rapid adjustments to residence time in flow chemistry setups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
